

1H NMR Analysis: A Comparative Guide to 5-Bromo-3-isopropyl-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-3-isopropyl-1H-indazole

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This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Bromo-3-isopropyl-1H-indazole** against its parent compound, 1H-indazole. Due to the limited availability of public experimental ^1H NMR data for **5-Bromo-3-isopropyl-1H-indazole** at the time of this publication, this guide leverages data from the unsubstituted 1H-indazole to provide a foundational understanding of the expected spectral characteristics. The addition of a bromine atom and an isopropyl group is anticipated to significantly influence the chemical shifts and coupling patterns of the protons on the indazole core.

Comparative ^1H NMR Data

The following table summarizes the experimental ^1H NMR data for 1H-indazole. This data serves as a baseline for predicting the spectral features of **5-Bromo-3-isopropyl-1H-indazole**. The introduction of a bromine atom at the C5 position is expected to deshield the neighboring protons (H4 and H6), causing a downfield shift. The isopropyl group at the C3 position will introduce two new signals: a septet for the methine proton and a doublet for the two equivalent methyl groups.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5-Bromo-3-isopropyl-1H-indazole	H4	Not available	Not available	Not available
	H6	Not available	Not available	
	H7	Not available	Not available	
	-CH(CH ₃) ₂	Not available	Not available	
	-CH(CH ₃) ₂	Not available	Not available	
	NH	Not available	Not available	
1H-Indazole[1][2]	H3	8.10	s	-
H4	7.77	d	8.4	
H5	7.18	m	-	
H6	7.40	m	-	
H7	7.51	d	8.4	
NH	~13.1	br s	-	

Note: Data for 1H-Indazole was obtained in CDCl₃[1] and DMSO-d₆[2]. The NH proton chemical shift can vary significantly based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra for small organic molecules like **5-Bromo-3-isopropyl-1H-indazole**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.[3][4]

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[3]
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]
- The final volume of the solution in the NMR tube should be sufficient to cover the detector coils (typically a height of about 4-5 cm).[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3]

2. NMR Data Acquisition:

- The ^1H NMR spectrum is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[1]
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard pulse sequence is used to acquire the free induction decay (FID).
- The number of scans can be varied to achieve an adequate signal-to-noise ratio.

3. Data Processing:

- The acquired FID is Fourier transformed to generate the NMR spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts (δ) are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- The signals are integrated to determine the relative number of protons.
- The multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) are determined.

Molecular Structure and Proton Environments

The diagram below illustrates the molecular structure of **5-Bromo-3-isopropyl-1H-indazole**, with the different proton environments labeled. This visualization helps in understanding the expected ^1H NMR spectrum.

Caption: Molecular structure of **5-Bromo-3-isopropyl-1H-indazole** with key proton environments highlighted.

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